(S)-Enantiomer vs. (R)-Enantiomer: Absolute Configuration Determines Suitability for Drug Intermediate Synthesis
The (S)-enantiomer (CAS 2230789-47-4) is the specific stereoisomer required as a building block for synthesizing the dual orexin receptor antagonist Daridorexant and the PCSK9 inhibitor Enlicitide chloride, both of which utilize (S)-2-methylproline as a critical starting material [1]. The (R)-enantiomer (CAS 2230789-75-8) is not described in any approved synthetic route for these drugs and would yield diastereomeric products with unpredictable pharmacokinetic and pharmacodynamic profiles. Commercially, the (S)-enantiomer is available at 98% purity from Leyan , while the (R)-enantiomer is typically offered at 95% purity by suppliers such as CymitQuimica/Biosynth . This 3% absolute purity difference translates to significantly lower contamination by the opposite enantiomer, which is critical for maintaining enantiomeric excess in subsequent synthetic steps.
| Evidence Dimension | Enantiomeric identity and commercial purity |
|---|---|
| Target Compound Data | (S)-enantiomer, CAS 2230789-47-4, Purity 98% |
| Comparator Or Baseline | (R)-enantiomer, CAS 2230789-75-8, Purity Min. 95% |
| Quantified Difference | +3% absolute purity; documented role as KSM for Daridorexant vs. no such role for (R)-isomer |
| Conditions | Leyan Product No. 1873565; CymitQuimica Ref. 3D-FPD78975 |
Why This Matters
For drug development and scale-up, using the correct enantiomer at higher initial purity reduces downstream purification burdens, minimizes diastereomeric byproducts, and ensures consistency with regulatory filings that specify the (S)-configuration.
- [1] Sharma, R. et al. Atom-Economical and Scalable Asymmetric Synthesis of Daridorexant Key Starting Material (S)-2-Methylproline via the Memory of Chirality. Org. Process Res. Dev. 2025, 29, 2185-2192. View Source
